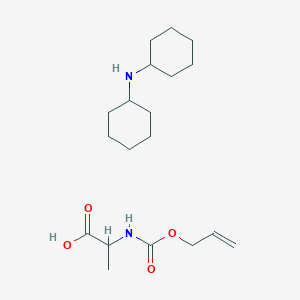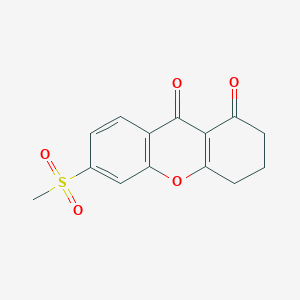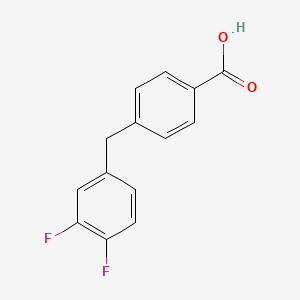
4-(4-Isopropylpiperazin-1-yl)-3-(trifluoromethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Isopropylpiperazin-1-yl)-3-(trifluoromethyl)benzonitrile is a chemical compound that features a piperazine ring substituted with an isopropyl group and a trifluoromethyl group attached to a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropylpiperazin-1-yl)-3-(trifluoromethyl)benzonitrile typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Benzonitrile Moiety: The benzonitrile moiety can be synthesized by reacting benzyl halides with cyanide sources such as sodium cyanide.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Isopropylpiperazin-1-yl)-3-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
4-(4-Isopropylpiperazin-1-yl)-3-(trifluoromethyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving neurotransmitter receptors.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(4-Isopropylpiperazin-1-yl)-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels, depending on its specific application.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, enzyme activity, or ion transport, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Isopropylpiperazin-1-yl)aniline
- 4-(4-Isopropylpiperazin-1-yl)(2-methyl-4-nitrophenyl)methanone
- 4-(4-Isopropylpiperazin-1-yl)(2-methyl-5-nitrophenyl)methanone
Comparison
Compared to similar compounds, 4-(4-Isopropylpiperazin-1-yl)-3-(trifluoromethyl)benzonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with molecular targets or unique material properties.
Propiedades
Fórmula molecular |
C15H18F3N3 |
|---|---|
Peso molecular |
297.32 g/mol |
Nombre IUPAC |
4-(4-propan-2-ylpiperazin-1-yl)-3-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C15H18F3N3/c1-11(2)20-5-7-21(8-6-20)14-4-3-12(10-19)9-13(14)15(16,17)18/h3-4,9,11H,5-8H2,1-2H3 |
Clave InChI |
QGUCUCIJBBMSMB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCN(CC1)C2=C(C=C(C=C2)C#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol](/img/structure/B12093119.png)



![6-[(5-bromo-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine](/img/structure/B12093143.png)




